molecular formula C6H7F4N3O2 B6607434 5-fluoro-1-methyl-1H-pyrazol-4-amine,trifluoroaceticacid CAS No. 2839158-24-4

5-fluoro-1-methyl-1H-pyrazol-4-amine,trifluoroaceticacid

Cat. No.: B6607434
CAS No.: 2839158-24-4
M. Wt: 229.13 g/mol
InChI Key: QZXLAMZEXGDXTQ-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to a pyrazole ring, along with trifluoroacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid typically involves the reaction of 5-fluoro-1-methyl-1H-pyrazol-4-amine with trifluoroacetic acid. The process can be carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require cooling or heating to specific temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution and condensation reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, imines, and amides, which can have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

5-Fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-methyl-1H-pyrazol-4-amine, trifluoroacetic acid is unique due to the presence of both the fluorine atom and trifluoroacetic acid, which confer distinct chemical properties and reactivity. These features make it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .

Properties

IUPAC Name

5-fluoro-1-methylpyrazol-4-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3.C2HF3O2/c1-8-4(5)3(6)2-7-8;3-2(4,5)1(6)7/h2H,6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXLAMZEXGDXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F4N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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